molecular formula C9H15NO2 B14556752 Methyl [(1,3-dimethylcyclobut-2-en-1-yl)methyl]carbamate CAS No. 62021-48-1

Methyl [(1,3-dimethylcyclobut-2-en-1-yl)methyl]carbamate

Cat. No.: B14556752
CAS No.: 62021-48-1
M. Wt: 169.22 g/mol
InChI Key: NPLXWBDWLKKEFN-UHFFFAOYSA-N
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Description

Methyl [(1,3-dimethylcyclobut-2-en-1-yl)methyl]carbamate is an organic compound with a unique structure featuring a cyclobutene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(1,3-dimethylcyclobut-2-en-1-yl)methyl]carbamate typically involves the reaction of 1,3-dimethylcyclobut-2-ene with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [(1,3-dimethylcyclobut-2-en-1-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Methyl [(1,3-dimethylcyclobut-2-en-1-yl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [(1,3-dimethylcyclobut-2-en-1-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate
  • Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate

Uniqueness

Methyl [(1,3-dimethylcyclobut-2-en-1-yl)methyl]carbamate is unique due to its specific cyclobutene ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62021-48-1

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl N-[(1,3-dimethylcyclobut-2-en-1-yl)methyl]carbamate

InChI

InChI=1S/C9H15NO2/c1-7-4-9(2,5-7)6-10-8(11)12-3/h4H,5-6H2,1-3H3,(H,10,11)

InChI Key

NPLXWBDWLKKEFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C1)(C)CNC(=O)OC

Origin of Product

United States

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